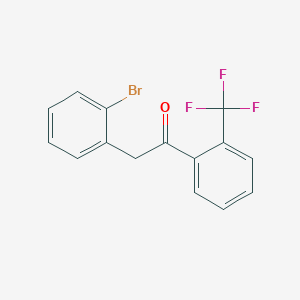

3',5'-Difluoro-2,2-dimethylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3',5'-Difluoro-2,2-dimethylbutyrophenone (DFDMBP) is an organofluorine compound that has been studied for its potential applications in scientific research. It is a colorless, odorless liquid that is soluble in organic solvents and has a boiling point of 60°C. DFDMBP is used as a reagent in organic synthesis, as a catalyst in many reactions, and as a stabilizer in the synthesis of other compounds.

Applications De Recherche Scientifique

Synthesis of Difluorinated Pseudopeptides : The use of 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained through a Reformatsky-type reaction, in the Ugi reaction facilitated the preparation of various difluorinated pseudopeptides. These compounds were then deprotected to furnish difluorinated pseudopeptides, demonstrating the versatility of difluorinated compounds in synthetic chemistry (Gouge, Jubault, & Quirion, 2004).

Photophysical Properties of Luminescent Rhenium(I) Polypyridine Fluorous Complexes : The synthesis and characterization of luminescent rhenium(I) polypyridine fluorous complexes were explored, showcasing their potential as trifunctional biological probes. These complexes, particularly the isothiocyanate complex, have been utilized in labeling proteins such as bovine serum albumin and glutathione, highlighting the application of fluorinated compounds in bioconjugation and imaging (Louie, Fong, & Lo, 2011).

Temperature Dependence of Regioselectivity in Photocycloaddition Reactions : The study on the temperature-dependent regioselectivity in [2 + 2] photocycloaddition reactions of 1,3-dimethylthymine with benzophenone derivatives, including difluoro derivatives, provided insight into the influence of fluorination on chemical reactivity and selectivity. The findings contribute to a better understanding of the conformational properties of the intermediary triplet 1,4-diradicals, offering valuable information for designing temperature-sensitive photochemical reactions (Hei et al., 2005).

Fluorinated Polyimides and Their Properties : The synthesis of novel fluorinated polyimides from 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine and thiophene derivatives demonstrated the impact of fluorination on material properties. These polyimides exhibited high thermal stability, low water absorption rates, and low dielectric constants, underscoring the significance of fluorinated compounds in developing advanced materials with desirable thermal and electrical properties (Madhra et al., 2002).

Development of Poly(arylene ether sulfone) with Benzyl-type Quaternary Ammonium Pendants : The creation of a new difluoro aromatic ketone monomer led to the synthesis of poly(arylene ether sulfone)s with excellent hydroxide conductivity and alkaline stability. These materials' properties, such as anisotropic membrane swelling and high conductivity, are attributable to the strategic incorporation of fluorinated compounds, showcasing their utility in enhancing the performance of polymeric materials for applications in fuel cells and other technologies (Shi et al., 2017).

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWYIAVTKPUZJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642461 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Difluoro-2,2-dimethylbutyrophenone | |

CAS RN |

898766-06-8 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)